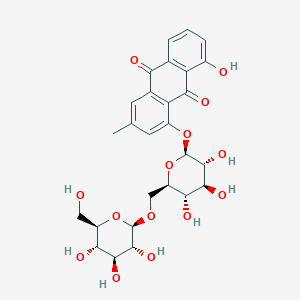

Chrysophanol-1-O-beta-gentiobioside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-5-11-17(21(33)16-10(18(11)30)3-2-4-12(16)29)13(6-9)39-27-25(37)23(35)20(32)15(41-27)8-38-26-24(36)22(34)19(31)14(7-28)40-26/h2-6,14-15,19-20,22-29,31-32,34-37H,7-8H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKODDFZWQVWOAW-ONMHTNRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121875 | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54944-38-6 | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54944-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin, Isolation, and Chromatographic Purification Methodologies of Chrysophanol 1 O Beta Gentiobioside

Solvent-Based Extraction Approaches

The extraction process typically begins with the use of polar solvents to draw out a wide range of compounds, including glycosides, from the dried and powdered plant material. Anthraquinone (B42736) glycosides are generally soluble in alcohols and aqueous alcohol mixtures. tandfonline.comkaznu.kz

A common method involves reflux extraction with aqueous ethanol (B145695). For instance, the dried seeds of Cassia obtusifolia (5 kg) were extracted three times with 50% ethanol under reflux, with each extraction lasting 1.5 hours. sci-hub.se Another approach for related anthraquinones from rhubarb involved ultrasonic-assisted extraction with 95% ethanol. google.com The choice of solvent is critical, as it determines the efficiency and profile of the extracted compounds. Methanol (B129727) is also frequently used for its ability to dissolve a broad spectrum of plant metabolites. academicjournals.org

Table 1: Examples of Solvent-Based Extraction for Anthraquinones

| Plant Source | Solvent System | Method | Reference |

| Cassia obtusifolia Seeds | 50% Ethanol | Reflux Extraction | sci-hub.se |

| Rheum officinale (Rhubarb) | 95% Ethanol | Ultrasonic-assisted | google.com |

| Ceratotheca triloba | Methanol/Water (4:1) | Homogenization | academicjournals.org |

Liquid-Liquid Partitioning Techniques

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is employed to fractionate this mixture. science.gov This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically a polar solvent (like water or aqueous alcohol) and a non-polar organic solvent.

For anthraquinone-rich extracts, a common strategy involves partitioning the crude extract between different solvents of increasing polarity. For example, a methanol extract of Ceratotheca triloba was acidified and then sequentially extracted with chloroform. academicjournals.org Similarly, hydroethanolic extracts of Aloe species were partitioned using solvents like diethyl ether and ethyl acetate (B1210297) to separate compounds based on polarity. ulisboa.pt This step effectively separates highly polar compounds (like sugars and salts) and non-polar compounds (like fats and waxes) from the anthraquinone glycosides, which tend to partition into solvents of intermediate polarity like ethyl acetate.

Structural Elucidation and Spectroscopic Characterization Techniques of Chrysophanol 1 O Beta Gentiobioside

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignments

NMR spectroscopy stands as a cornerstone in the determination of molecular structures, providing a detailed map of the carbon and hydrogen framework. Through a suite of one-dimensional and two-dimensional experiments, the chemical environment of each nucleus is probed, revealing crucial information about its connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides information on the number, environment, and coupling of protons within a molecule. In the analysis of Chrysophanol-1-O-beta-gentiobioside, the ¹H-NMR spectrum reveals distinct signals corresponding to the aromatic protons of the chrysophanol (B1684469) aglycone and the protons of the gentiobioside sugar moiety. The chemical shifts (δ) and coupling constants (J) of these protons are critical for assigning their positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Complementing the proton data, ¹³C-NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound displays signals for each unique carbon atom, including the carbonyl carbons of the anthraquinone (B42736) core, the aromatic carbons, the methyl group, and the carbons of the two glucose units in the gentiobioside chain.

A study on the secondary metabolites from Asphodelus aestivus reported the isolation and structural identification of chrysophanol 1-O-gentiobioside, providing detailed NMR data. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| Aglycone (Chrysophanol) | ||

| 1 | - | 161.8 |

| 2 | 7.35 (d, 1.0) | 121.5 |

| 3 | - | 149.2 |

| 4 | 7.85 (d, 1.0) | 124.5 |

| 4a | - | 133.5 |

| 5 | 7.65 (d, 7.5) | 119.8 |

| 6 | 7.78 (t, 7.5) | 137.2 |

| 7 | 7.30 (d, 7.5) | 124.3 |

| 8 | - | 162.4 |

| 8a | - | 113.8 |

| 9 | - | 192.5 |

| 10 | - | 182.0 |

| 10a | - | 133.2 |

| 3-CH3 | 2.45 (s) | 22.2 |

| 8-OH | 12.10 (s) | - |

| Inner Glucose | ||

| 1' | 5.25 (d, 7.5) | 102.5 |

| 2' | 4.20 (m) | 74.5 |

| 3' | 4.25 (m) | 77.8 |

| 4' | 4.15 (m) | 71.2 |

| 5' | 3.95 (m) | 76.5 |

| 6'a | 4.40 (m) | 69.8 |

| 6'b | 4.28 (m) | |

| Outer Glucose | ||

| 1'' | 4.55 (d, 7.8) | 104.5 |

| 2'' | 4.10 (m) | 74.8 |

| 3'' | 4.18 (m) | 77.5 |

| 4'' | 4.12 (m) | 71.0 |

| 5'' | 3.90 (m) | 76.8 |

| 6''a | 4.35 (m) | 62.5 |

| 6''b | 4.22 (m) |

Note: The chemical shifts are reported for the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d6). The specific values may vary slightly depending on the solvent and experimental conditions.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By performing DEPT-90 and DEPT-135 experiments, the carbon signals observed in the ¹³C-NMR spectrum can be unambiguously assigned. For this compound, DEPT analysis would confirm the presence of the methyl group on the anthraquinone ring and the various methine and methylene groups within the sugar moieties.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY correlations would trace the spin systems of the aromatic protons and the protons within each glucose unit, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the proton attached to each carbon in the molecule's skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC correlation between the anomeric proton of the inner glucose (H-1') and the C-1 carbon of the chrysophanol aglycone would definitively establish the glycosylation site. Similarly, correlations between the protons of one glucose unit and the carbons of the other would confirm the (1→6) linkage of the gentiobioside.

Mass Spectrometry (MS) Applications in Structure Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. ulisboa.pt The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and a series of fragment ions that provide clues about its structure. While soft ionization techniques are often preferred for fragile molecules like glycosides, EI-MS of the aglycone (chrysophanol) can provide characteristic fragmentation patterns. The fragmentation of the glycoside itself under EI conditions would likely involve the cleavage of the glycosidic bond, yielding ions corresponding to the aglycone and the sugar moiety. Research on anthraquinones from Cassia species has utilized EI-MS for their characterization.

A high-resolution LSI-MS analysis of chrysophanol 1-O-gentiobioside has determined its protonated molecule [M+H]⁺ at an m/z of 593.1497, which corresponds to the molecular formula C₂₇H₃₀O₁₄. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a important tool in the structural elucidation of this compound. In studies of compounds isolated from the seeds of Cassia obtusifolia, FAB-MS, in conjunction with other spectral analyses like IR, EI-MS, ¹H-NMR, ¹³C-NMR, and DEPT, was instrumental in identifying the structure of this compound alongside other related anthraquinone glycosides. researchgate.net This technique is particularly useful for obtaining molecular weight information of non-volatile and thermally labile compounds like glycosides.

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) for Identification

The identification of this compound has been significantly advanced by the application of Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS). This high-resolution technique allows for the systematic screening and identification of chemical constituents in complex mixtures.

In a comprehensive analysis of a traditional Chinese medicine formula, UPLC/Q-TOF-MS/MS was used to identify numerous compounds, including this compound. nih.gov The identification was based on comparing high-resolution mass spectra and MS/MS fragmentation patterns with known standards and literature data. nih.gov For instance, in the analysis of Aurantii Fructus Immaturus and Aurantii Fructus, this compound was identified with a measured m/z of 623.1598. nih.gov

Similarly, in the chemical profiling of another traditional formula, this method successfully identified 32 constituents, including 14 anthraquinones and their glucosides. mdpi.com The fragmentation patterns of anthraquinone glycosides typically show the loss of the glucose residue, yielding an aglycone ion. For example, a compound with an [M+H]⁺ ion at m/z 415.1045 fragmented to an ion at m/z 253.0515, corresponding to the loss of a 162 Da glucose unit, a characteristic fragmentation for chrysophanol glycosides. scienceopen.com

Table 1: UPLC/Q-TOF-MS/MS Data for the Identification of this compound

| Parameter | Observed Value | Reference |

| Measured m/z | 623.1598 | nih.gov |

| Ionization Mode | ESI+ or ESI- | nih.govmdpi.com |

| Fragmentation | Loss of gentiobioside moiety | scienceopen.com |

| Aglycone m/z | 253.0515 (for chrysophanol) | scienceopen.com |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Definitive Structural Analysis (for chrysophanol)

Complementary Spectroscopic and Chemical Methods

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the characterization of anthraquinones, IR spectra are used to identify key stretching frequencies. For chrysophanol, the IR spectrum shows a broad peak for the hydroxyl group around 3420 cm⁻¹. researchgate.net The spectrum also displays characteristic peaks for the carbonyl groups. researchgate.net When chrysophanol is acetylated to form chrysophanol diacetate, the broad hydroxyl peak disappears, and new peaks corresponding to the ester carbonyl groups appear, confirming the presence and reactivity of the hydroxyl groups. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorptions for the hydroxyl groups of the sugar moieties and the anthraquinone core, as well as the glycosidic C-O linkages. This technique was used in combination with other spectral methods to identify the compound from Cassia obtusifolia. researchgate.net

Table 2: Key IR Absorptions for Chrysophanol and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound | Reference |

| Hydroxyl (-OH) | 3420 (broad) | Chrysophanol | researchgate.net |

| Carbonyl (C=O) | 1750 and 1650 | Chrysophanol Diacetate | researchgate.net |

| Carbonyl (C=O) | 1670 and 1650 | Chrysophanol Diacetate | researchgate.net |

This table is interactive. You can sort and filter the data.

Acid-Alkali Titration Assisted NMR Techniques for Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For complex structures like anthraquinone glycosides, acid-alkali titration assisted NMR techniques can be particularly insightful. This method has been successfully applied to elucidate the structure of a related compound, sodium emodin-1-O-β-gentiobioside, isolated from the seeds of Cassia obtusifolia. nih.govresearchgate.net By observing the changes in the ¹H and ¹³C NMR chemical shifts of the compound before and after acid-alkali titration, the positions of acidic phenolic hydroxyl groups and their glycosylation sites can be determined with greater certainty. nih.gov This approach helps to resolve ambiguities that may arise from the interpretation of standard NMR spectra alone. While this specific technique has been detailed for an emodin (B1671224) glycoside, the principle is directly applicable to the structural analysis of this compound and other similar anthraquinone glycosides. nih.govthegoodscentscompany.com

Biosynthetic Pathways and Metabolic Engineering Research Pertaining to Chrysophanol 1 O Beta Gentiobioside

Elucidation of Primary Polyketide Biosynthesis Routes (PMA or Octaketide Pathway)

Chrysophanol (B1684469) is synthesized through the polymalonate (PMA) or octaketide pathway. mdpi.comchemicalbook.comnih.gov This pathway involves the condensation of eight acetyl-CoA units by a polyketide synthase. mdpi.comchemicalbook.comnih.gov While fungi utilize the PMA pathway for chrysophanol synthesis, plants can produce it through both the shikimate and PMA pathways. mdpi.comchemicalbook.comnih.gov

The biosynthesis of chrysophanol begins with the condensation of eight units of acetyl-CoA, a reaction catalyzed by polyketide synthases (PKSs). mdpi.comchemicalbook.comnih.gov PKSs are enzymes that facilitate the iterative condensation of small carboxylic acid units to form a long polyketide chain. mdpi.complos.org In the case of chrysophanol, an octaketide chain is formed, which then undergoes a series of cyclization and modification reactions to yield the final anthraquinone (B42736) structure. mdpi.comchemicalbook.com

The cyclization or folding of the octaketide chain is a critical step in determining the final structure of the polyketide. Two primary folding patterns have been identified in nature for the biosynthesis of chrysophanol: the "F" mode and the "S" mode. mdpi.comchemicalbook.comnih.gov The "F" mode is named for its occurrence in fungi, while the "S" mode is observed in the bacterial strain Streptomyces. mdpi.comchemicalbook.com

In plants, insects, and fungi, the polyketide chain cyclizes via the "F" mode, where the first ring of the polyketide is constructed from two C2 units (acetyl-CoA). chemicalbook.comnih.gov In contrast, in the "S" mode, the first ring is formed from three C2 units. chemicalbook.com Although the F and S modes proceed through different intermediates, they ultimately result in the same chemical structure of chrysophanol through an aldol (B89426) reaction followed by decarboxylation. mdpi.comnih.gov Research has also suggested the possibility of a third folding mode, further highlighting the complexity and organism-specific nature of chrysophanol biosynthesis. nih.govrsc.orgresearchgate.net

| Characteristic | F-mode | S-mode |

|---|---|---|

| Organisms | Fungi, Plants, Insects chemicalbook.comnih.gov | Bacteria (Streptomyces) mdpi.comchemicalbook.com |

| First Ring Formation | Two C2 units (acetyl-CoA) chemicalbook.com | Three C2 units (acetyl-CoA) chemicalbook.com |

| Final Product | Chrysophanol mdpi.comnih.gov | Chrysophanol mdpi.comnih.gov |

Enzymatic Transformations in Chrysophanol Biosynthesis

Following the initial formation of the polyketide chain and its cyclization, a series of enzymatic transformations are required to produce chrysophanol. These reactions include dehydroxylation, oxidation, and reduction steps.

One of the key steps in the biosynthesis of chrysophanol is the dehydroxylation of precursor molecules. For instance, emodin (B1671224) and emodinanthrone can be converted to chrysophanol and chrysophanol anthrone (B1665570), respectively, through a dehydroxylation reaction catalyzed by a dehydrolase enzyme. mdpi.comchemicalbook.comacs.org This enzymatic removal of a hydroxyl group is a crucial modification that leads to the final structure of chrysophanol.

Anthrone intermediates play a significant role in the biosynthetic pathway of chrysophanol. The oxidation of chrysophanol anthrone is a final step that yields chrysophanol. mdpi.comchemicalbook.com This oxidation process is essential for the formation of the stable anthraquinone core of the molecule.

In fungi, reductive pathways are also involved in the biosynthesis of chrysophanol and related compounds. Research has identified a reductase enzyme responsible for the in vivo conversion of anthraquinones to anthrols. researchgate.netbris.ac.uk This reductive step is considered essential for the aromatic deoxygenation of anthraquinones, such as the conversion of emodin to chrysophanol. researchgate.netbris.ac.uk The reduction of the anthraquinone is a prerequisite for the subsequent removal of the phenol (B47542) group. researchgate.net

| Process | Enzyme/Reaction Type | Substrate(s) | Product(s) |

|---|---|---|---|

| Dehydroxylation | Dehydrolase mdpi.comchemicalbook.com | Emodin, Emodinanthrone mdpi.comchemicalbook.com | Chrysophanol, Chrysophanol anthrone mdpi.comchemicalbook.com |

| Oxidation | Oxidase | Chrysophanol anthrone mdpi.comchemicalbook.com | Chrysophanol mdpi.comchemicalbook.com |

| Reduction | Reductase researchgate.netbris.ac.uk | Anthraquinone (e.g., Emodin) researchgate.netbris.ac.uk | Anthrol researchgate.netbris.ac.uk |

Organism-Specific Pathway Variations and Regulatory Mechanisms

The biosynthesis of the chrysophanol aglycone, the core of Chrysophanol-1-O-beta-gentiobioside, demonstrates notable variations across different biological kingdoms, particularly between fungi and plants. These differences are rooted in the primary metabolic precursors and the specific enzymatic machinery encoded in their genomes.

Differences in Fungal vs. Plant Biosynthetic Routes

The formation of chrysophanol in fungi and plants follows distinct routes, primarily differing in the initial building blocks used for the anthraquinone scaffold. In fungi, chrysophanol is synthesized almost exclusively via the polymalonate pathway (PMA), also known as the acetate-malonate pathway. researchgate.netnih.gov This process begins with a primer molecule of acetyl-CoA, followed by the sequential condensation of seven malonyl-CoA molecules to form a linear octaketide chain. chemicalbook.com This chain then undergoes specific cyclization and aromatization reactions, catalyzed by a multi-enzyme complex known as a nonreducing polyketide synthase (PKS), to form the characteristic tricyclic anthraquinone structure. researchgate.net

In contrast, plants utilize a dual biosynthetic mechanism, employing both the shikimate pathway and the polymalonate pathway. nih.govsemanticscholar.org This dual origin provides greater metabolic flexibility. While the fundamental polyketide chain assembly from acetyl-CoA and malonyl-CoA remains, the shikimate pathway contributes precursors that can be incorporated into the aromatic rings, leading to a wider diversity of related compounds.

Furthermore, the folding pattern of the polyketide chain during cyclization is organism-dependent. nih.govsemanticscholar.org The "F" mode, named for its discovery in fungi, is observed in fungi, plants, and insects. nih.govchemicalbook.com In this pattern, the first ring of the polyketide is constructed from two C2 units derived from acetyl-CoA. chemicalbook.com This is distinct from the "S" mode found in some bacteria like Streptomyces, where the first ring is formed from three C2 units. nih.govchemicalbook.com

| Feature | Fungal Biosynthesis | Plant Biosynthesis |

| Primary Pathway(s) | Polymalonate Pathway (PMA) / Acetate-Malonate Pathway researchgate.netnih.gov | Shikimate Pathway and Polymalonate Pathway (PMA) nih.govsemanticscholar.org |

| Precursors | Acetyl-CoA and Malonyl-CoA chemicalbook.com | Precursors from both shikimate and acetate-malonate pathways chemicalbook.com |

| Polyketide Folding | "F" Mode nih.gov | "F" Mode nih.gov |

Identification of Biosynthetic Gene Clusters (e.g., for related xanthones and anthraquinones)

The genes responsible for the biosynthesis of anthraquinones and related polyketides like xanthones are typically organized into biosynthetic gene clusters (BGCs). nih.gov These clusters co-locate the genes for all necessary enzymes—such as polyketide synthases (PKS), cyclases, oxygenases, and tailoring enzymes—facilitating their co-regulation. mdpi.com The identification of these BGCs is crucial for understanding and engineering the production of these compounds. nih.gov

Research into fungal genomes has successfully identified BGCs responsible for compounds structurally related to chrysophanol. For instance, in Talaromyces islandicus, BGCs for both chrysophanol and the dimeric anthraquinone skyrin (B155860) have been identified. nih.gov Similarly, the agnestin (agn) BGC was identified in Paecilomyces variotii. nih.gov Gene disruption studies within this cluster revealed key enzymatic steps, including the identification of a reductase responsible for the in-vivo conversion of the anthraquinone emodin to an anthrol intermediate, a critical step in the deoxygenation pathway that leads to chrysophanol. nih.govbris.ac.uk This confirmed that the reductive route is essential for forming chrysophanol from its precursor, emodin. nih.gov

These BGCs often contain a core non-reducing PKS and a variety of tailoring enzymes that modify the polyketide backbone. Key enzymes found in these clusters include:

Polyketide Synthase (PKS): Catalyzes the initial assembly of the polyketide chain.

Baeyer–Villiger Monooxygenase: Involved in the oxidative cleavage of anthraquinones to form benzophenones, which are precursors to xanthones. nih.govbris.ac.uk

Reductases and Dehydratases: Perform essential redox modifications, such as the conversion of emodin to chrysophanol. nih.gov

Cytochrome P450 Monooxygenases & Glycosyltransferases: Key enzymes that functionalize and diversify the basic anthraquinone skeleton. nih.goveurekaselect.com

| Organism | Associated Compound(s) | Key Gene/Enzyme Identified | Reference |

| Paecilomyces variotii | Agnestins, Monodictyphenone, Chrysophanol | Reductase (AgnL4) for anthraquinone to anthrol conversion | nih.gov |

| Talaromyces islandicus | Chrysophanol, Skyrin | Biosynthetic gene clusters for both compounds | nih.gov |

| Aspergillus species | Shamixanthone, Geodin | PKS, Monooxygenase, O-methyltransferases | bris.ac.ukresearchgate.net |

Biotechnological Approaches for Production and Diversification

The limited availability of this compound from natural sources has driven research into biotechnological production methods. These approaches aim to leverage cell cultures and metabolic engineering to create sustainable and high-yield production platforms.

Investigating Callus Cultures for Glycoside Production

Plant tissue culture, particularly the use of callus and root cultures, represents a promising alternative for producing valuable secondary metabolites independent of geographical and climatic constraints. tandfonline.com This technology has been successfully applied to the production of anthraquinones.

A significant breakthrough was the establishment of callus cultures from the monocotyledonous plants Kniphofia foliosa and K. tuckii. nih.gov These cultures were shown to produce not only the chrysophanol aglycone but also its glycosides, including the specific target compound Chrysophanol 8-O-beta-gentiobioside. nih.gov This study demonstrated the feasibility of using undifferentiated plant cells to synthesize complex glycosylated natural products.

Research on other species further supports this strategy. For example, root cultures of Senna alata were established that accumulated significant amounts of the anthraquinones emodin and chrysophanol. tandfonline.com A key finding from this work was that initiating cultures from high-yielding plantlets resulted in significantly higher production, highlighting the importance of selecting superior genetic lines for tissue culture. tandfonline.com The optimization of culture media, particularly the balance of plant growth regulators like auxins and cytokinins, is also essential for maximizing both callus growth and secondary metabolite induction. nih.govmdpi.com

| Plant Species | Culture Type | Anthraquinone Derivatives Produced | Key Finding |

| Kniphofia foliosa, K. tuckii | Callus Culture | Chrysophanol, Chrysophanol 8-O-beta-gentiobioside | Direct production of the target glycoside in vitro is feasible. nih.gov |

| Senna alata | Root Culture | Emodin, Chrysophanol | Selection of high-producing explants significantly enhances yield in culture. tandfonline.com |

| Rubia species | Callus & Hairy Root Culture | Alizarin, Purpurin | Established systems for various anthraquinone derivatives. mdpi.com |

| Maesa indica | Callus Culture | Chrysophanol, various polyphenolics | Protocol established for callus induction to enhance phytochemical profiles. mdpi.comresearchgate.net |

Strategies for Enhanced Biosynthesis Yields in Microorganisms and Plants

To move beyond baseline production in cell cultures, various strategies are employed to enhance the yield and diversity of target compounds. These strategies involve genetic manipulation and the optimization of culture conditions.

In microorganisms, metabolic engineering offers a powerful tool for producing non-native compounds. researchgate.net A successful approach for producing glycosides is the biotransformation of aglycones using engineered microbes. For instance, Escherichia coli has been engineered to express a versatile glycosyltransferase from Bacillus licheniformis. nih.govresearchgate.net When fed with anthraquinone aglycones, these recombinant E. coli cells utilize their internal sugar pools (specifically UDP-glucose) to glycosylate the compounds, creating novel O-glucoside derivatives. nih.gov This method is inexpensive, environmentally friendly, and allows for the production of glycosides that may not be accessible through chemical synthesis. nih.govresearchgate.net

In plant cell cultures, elicitation is a widely used technique to boost the production of secondary metabolites. mdpi.com Elicitors are stress-inducing agents (either biotic or abiotic) that trigger the plant's natural defense mechanisms, which often include the upregulation of secondary metabolite pathways. mdpi.com Elicitors like methyl jasmonate and salicylic (B10762653) acid have been shown to enhance the production of anthraquinones and other phenolic compounds in cell suspension cultures of Polygonum multiflorum. semanticscholar.org Furthermore, optimizing the physical environment within a bioreactor, such as enriching the CO2 supply, can enhance both cell biomass and the accumulation of secondary metabolites like anthraquinones in Morinda citrifolia cultures. cropj.com

| Strategy | Organism/System | Approach | Outcome |

| Metabolic Engineering | Escherichia coli | Expression of a bacterial glycosyltransferase (YjiC) | Biotransformation of anthraquinone aglycones into novel O-glucoside derivatives. nih.govresearchgate.net |

| Elicitation | Polygonum multiflorum Cell Culture | Addition of methyl jasmonate or salicylic acid | Increased production of anthraquinones and other phenolic compounds. semanticscholar.org |

| Bioreactor Optimization | Morinda citrifolia Cell Culture | Elevated CO2 levels (e.g., 2.5%) | Uplifted biosynthesis of anthraquinones, phenolics, and flavonoids. cropj.com |

| Precursor Feeding | General | Supplying biosynthetic precursors to the culture medium | Can increase the flux towards the desired final product. researchgate.net |

| Genetic Engineering | Plants & Microorganisms | Overexpression of key pathway genes (e.g., PKS, reductases) | Redirects metabolic resources to enhance the yield of the target compound. mdpi.comresearchgate.net |

Molecular Mechanisms of Biological Activity: in Vitro and Cellular Studies of Chrysophanol 1 O Beta Gentiobioside

Enzyme Inhibition Kinetics and Selectivity

Studies have primarily investigated the inhibitory effects of Chrysophanol-1-O-beta-gentiobioside on human monoamine oxidase (hMAO) enzymes, which are critical in the metabolism of neurotransmitters.

Research has demonstrated that this compound exhibits selective inhibitory activity against the human monoamine oxidase-A (hMAO-A) isozyme. medchemexpress.commedchemexpress.com In vitro assays determined its half-maximal inhibitory concentration (IC50) against hMAO-A to be 96.15 µM. medchemexpress.combiocat.comhoelzel-biotech.comdcchemicals.comanjiechem.com In contrast, its activity against the hMAO-B isozyme was significantly lower, with an IC50 value greater than 400 µM. acs.org This notable difference in potency underscores the compound's selectivity for the hMAO-A isoform. The glycosylation of the active aglycone, chrysophanol (B1684469), appears to influence this activity, with a general observed pattern being that aglycones are more potent than their gentiobioside, triglucoside, or tetraglucoside (B1198342) forms. nih.gov

Inhibitory Activity of this compound on hMAO Isozymes

| Enzyme Isozyme | IC50 Value (µM) | Selectivity |

|---|---|---|

| Human Monoamine Oxidase-A (hMAO-A) | 96.15 ± 0.55 | Selective for hMAO-A |

| Human Monoamine Oxidase-B (hMAO-B) | >400 |

Enzyme kinetic studies are crucial for elucidating the mechanism by which a compound inhibits its target. For compounds isolated from Cassia obtusifolia seeds, kinetic analyses were performed on the most potent hMAO inhibitors to determine their mode of inhibition. acs.org These studies revealed various modes of inhibition, including competitive, noncompetitive, and mixed-type inhibition for different compounds from the same source. nih.gov For instance, the related anthraquinone (B42736) questin (B161788) was found to be a competitive inhibitor of hMAO-A, while alaternin displayed a mixed-type inhibition profile. nih.gov However, specific kinetic studies detailing the precise mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) for this compound itself are not specified in the available research, which prioritized the most potent compounds for this detailed analysis. acs.org

Target Identification and Molecular Interactions

Computational methods, including molecular docking and network pharmacology, have been employed to predict and analyze the molecular interactions of this compound and its aglycone with biological targets.

To understand the structural basis for the selective inhibition of hMAO-A, in silico molecular docking simulations have been performed for active compounds isolated from Cassia obtusifolia. nih.gov These simulations predict the binding orientation and interactions of inhibitors within the active site of the enzyme. For hMAO-A inhibitors from this source, key interactions were predicted with amino acid residues such as Ile-335 and Tyr-326, which are important for substrate and inhibitor selectivity. nih.gov The docking studies help to rationalize the observed inhibitory activity by visualizing how the chemical structure of the compound fits into the enzyme's binding pocket and forms stabilizing interactions, such as hydrogen bonds. researchgate.net

Network pharmacology provides a systems-level approach to understand the complex interactions between drug compounds and multiple biological targets. While specific network pharmacology studies on this compound are limited, research on its aglycone, chrysophanol, has been conducted to predict its potential targets and mechanisms of action. nih.govresearchgate.net These analyses have suggested that chrysophanol may act on multiple targets and pathways. For example, in the context of cognitive impairment, network pharmacology predicted that chrysophanol's effects might involve the regulation of cell apoptosis and the PI3K-AKT signaling pathway. nih.gov Another study predicted that chrysophanol's protective effects in sepsis-associated acute kidney injury could be mediated by inhibiting the NF-κB signaling pathway. researchgate.net

Cellular Pathway Modulation

Research into the cellular effects of chrysophanol, the aglycone of this compound, has identified its ability to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival. Studies have shown that chrysophanol can regulate the NF-κB pathway by affecting the phosphorylation of p65 and IκB proteins, which in turn modulates the expression of downstream targets like cyclin D1 and the anti-apoptotic protein Bcl-2. nih.gov Furthermore, chrysophanol has been observed to influence the PI3K-AKT signaling pathway, a central regulator of cell growth and survival. nih.govresearchgate.net Other investigations have implicated chrysophanol in the modulation of the MAPK signaling cascade and the mTOR pathway, which are critical in cellular responses to external stimuli and in regulating cell growth and apoptosis. mdpi.comresearchgate.net

Regulation of Signal Transduction Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

Chrysophanol has been shown to modulate several key signal transduction pathways involved in inflammation, cell proliferation, and survival.

NF-κB Pathway: Chrysophanol effectively suppresses cancer cell proliferation by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In breast cancer cell lines, it inhibits the phosphorylation of the NF-κB p65 subunit and its inhibitor, IκB, which is crucial for cell proliferation and survival. nih.govnih.gov This inhibition leads to the downregulation of downstream targets like cyclin D1 and the anti-apoptotic protein Bcl-2. nih.gov The anti-inflammatory effects of chrysophanol are also linked to its ability to suppress NF-κB activation in macrophages stimulated by lipopolysaccharide (LPS). nih.govmdpi.com In activated T cells and colorectal cells, chrysophanol mitigates the translocation of the p65 subunit to the nucleus, further inhibiting inflammatory responses. nih.govresearchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another significant target. Chrysophanol has been observed to downregulate the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), in various cell types such as TNF-α-stimulated colonic cells and microglial cells. nih.govmdpi.com In melanoma cells, chrysophanol was found to decrease the phosphorylation of ERK1/2 and JNK while enhancing the phosphorylation of p38. scienceasia.org This modulation of MAPK signaling contributes to its anti-inflammatory and anticancer activities. nih.govbenthamscience.comnih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, critical for cell growth and survival, is also influenced by chrysophanol. In oral squamous cell carcinoma cells, chrysophanol can induce autophagy that interferes with apoptosis through the PI3K/Akt/mTOR pathway. nih.gov Studies in melanoma cells have shown that chrysophanol treatment leads to a notable decrease in the phosphorylation of Akt, suggesting an inhibitory role in this pro-survival pathway. scienceasia.org

Activation of Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) Upregulation (for related compounds)

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). mdpi.com

Research on chrysophanol has demonstrated its ability to activate this protective pathway. In a model of ethanol-induced neurodegeneration, chrysophanol treatment led to a significant increase in the expression of both Nrf2 and HO-1. nih.govresearchgate.net This upregulation contributes to its neuroprotective effects by boosting antioxidant defenses. nih.gov Similarly, in a study on epilepsy, chrysophanol showed neuroprotective effects by following the TLR4/NFκB-Nrf2/HO-1 pathway. nih.gov The activation of the Nrf2/HO-1 axis is a key mechanism by which chrysophanol exerts its antioxidant and anti-inflammatory effects. benthamscience.commdpi.com

Modulation of JNK/ERK/MAPK Signaling Pathway (for related compounds)

The MAPK signaling cascade, which includes the JNK, ERK, and p38 pathways, plays a pivotal role in converting extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis. mdpi.com Chrysophanol demonstrates significant modulatory effects on this network.

In TNF-α-stimulated HT-29 colonic cells, chrysophanol dose-dependently downregulated the phosphorylation of ERK, p38, and JNK. nih.gov This inhibition of the MAPK pathway is a key part of its anti-inflammatory mechanism in intestinal cells. nih.gov In melanoma cells, chrysophanol was found to decrease the phosphorylation levels of ERK1/2 and JNK, while increasing p-p38 expression. scienceasia.org In contrast, studies on microglial cells showed that chrysophanol treatment resulted in the downregulation of ERK, p38, and JNK. mdpi.com This differential regulation highlights that chrysophanol's effect on the MAPK pathway can be cell-type specific, contributing to its diverse pharmacological activities, from promoting apoptosis in cancer cells to reducing inflammation. scienceasia.orgmdpi.com

Interference with Cellular Processes

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (for chrysophanol and derivatives)

Chrysophanol has been repeatedly shown to inhibit the growth of various cancer cells by inducing apoptosis (programmed cell death) and modulating the cell cycle.

In breast cancer cell lines (MCF-7 and MDA-MB-231), chrysophanol treatment inhibited proliferation and induced apoptosis in a dose-dependent manner. nih.govnih.gov It also caused cell cycle arrest at the G1 phase, which was associated with the downregulation of cyclin D1 and cyclin E, and the upregulation of the cell cycle inhibitor p27. nih.govnih.gov Similar effects have been observed in glioma, oral cancer, and melanoma cell lines. scienceasia.orgtandfonline.comsemanticscholar.org In glioma cells, chrysophanol treatment led to a significant increase in apoptosis and G1 phase arrest. tandfonline.com In oral cancer cells, chrysophanol caused an increase in the subG1 phase, an indicator of apoptosis. semanticscholar.org

The pro-apoptotic effects are often mediated by the regulation of the Bcl-2 family of proteins and the activation of caspases. Studies have shown chrysophanol downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and activating effector caspases like caspase-3 and caspase-9. nih.govscienceasia.orgtandfonline.com

Table 1: Effect of Chrysophanol on Cell Cycle and Apoptosis in Different Cancer Cell Lines

| Cell Line | Effect on Cell Cycle | Pro-Apoptotic Mechanisms |

|---|---|---|

| MCF-7 & MDA-MB-231 (Breast Cancer) | G1 phase arrest; Cyclin D1/E downregulation. nih.gov | Upregulation of Caspase-3 cleavage; Bcl-2 downregulation. nih.gov |

| U251 & SHG-44 (Glioma) | G1 phase arrest; Cyclin D1/E downregulation. tandfonline.com | Increased Caspase-3 & Caspase-9 cleavage; Cytochrome C release. tandfonline.com |

| A375 & A2058 (Melanoma) | G0/G1 phase arrest; Cyclin D1/CDK4 downregulation. scienceasia.org | Increased Bax/Bcl-2 ratio; Upregulation of Cleaved Caspase-3. scienceasia.org |

| FaDu & SAS (Oral Cancer) | G1 phase arrest. semanticscholar.org | Increased subG1 population; DNA fragmentation. semanticscholar.org |

Alteration of Reactive Oxygen Species (ROS) Levels and Mitochondrial Membrane Potential (for chrysophanol)

Chrysophanol can induce cell death by modulating intracellular levels of reactive oxygen species (ROS) and disrupting mitochondrial function.

In several cancer cell types, including liver, glioma, and oral cancer cells, chrysophanol treatment leads to a significant increase in ROS production. tandfonline.comsemanticscholar.orgnih.gov This accumulation of ROS can cause oxidative damage to cellular components and trigger cell death pathways. nih.govmdpi.com The generation of ROS is often linked to mitochondrial dysfunction. mdpi.com

Studies have consistently shown that chrysophanol induces a loss of mitochondrial membrane potential (ΔΨm). nih.govnih.gov This depolarization of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors like cytochrome c. tandfonline.com In J5 human liver cancer cells, chrysophanol-induced ROS production and loss of ΔΨm were associated with necrotic cell death. nih.govnih.gov In glioma cells, the accumulation of ROS in mitochondria was shown to promote the release of cytochrome c into the cytosol, thereby activating the apoptotic cascade. tandfonline.com

Anti-Inflammatory Cellular Mechanisms (e.g., inhibition of pro-inflammatory cytokines)

Chrysophanol exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. A primary mechanism is the suppression of pro-inflammatory cytokines.

In various in vitro and in vivo models, chrysophanol has been shown to significantly inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com For instance, in LPS-stimulated mouse peritoneal macrophages, chrysophanol treatment reduced the secretion of TNF-α and IL-6. nih.govmdpi.com This effect is often achieved through the inhibition of upstream signaling pathways like NF-κB and MAPK, which are critical for the transcription of these cytokine genes. nih.govnih.gov

In TNF-α-stimulated human colonic cells (HT-29), pretreatment with chrysophanol effectively reduced the mRNA levels of pro-inflammatory genes. nih.gov This demonstrates that chrysophanol can directly counteract the inflammatory signaling cascade within intestinal epithelial cells, suggesting its therapeutic potential for inflammatory bowel diseases. nih.govnih.gov

Antiviral and Antimicrobial Mechanistic Investigations (for chrysophanol)

Chrysophanol, the aglycone of this compound, has demonstrated notable antiviral and antimicrobial properties in various in vitro models. The mechanisms behind these activities involve direct interaction with viral particles and inhibition of key microbial enzymes.

Inhibition of Viral Replication (e.g., JEV, poliovirus)

Studies have shown that chrysophanol can effectively inhibit the replication of several viruses, including Japanese encephalitis virus (JEV) and poliovirus. nih.gov Against JEV, a member of the Flaviviridae family, chrysophanol exhibits potent virucidal activity at concentrations below 1 μg/ml and can reduce viral yields by 90% in vitro at a concentration of 10 μg/ml. nih.gov The antiviral action of chrysophanol against JEV is also associated with the activation of gamma-activated sequence (GAS)-driven promoters, suggesting an induction of type II IFN-like cellular responses. nih.gov

In the case of poliovirus, chrysophanol has been found to inhibit its replication by targeting an early stage of the viral life cycle. researchgate.net Research suggests that the antiviral efficacy of chrysophanol against poliovirus is linked to two hydrophobic regions on the molecule: the C-6 position and the methyl group at C-3. researchgate.net

Antifungal and Antibacterial Activity Mechanisms (e.g., lanosterol (B1674476) 14-α-demethylase receptor)

The antimicrobial activities of chrysophanol are broad, encompassing both antifungal and antibacterial effects. The proposed mechanism for its antifungal action involves the inhibition of lanosterol 14-α-demethylase, a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. By disrupting ergosterol synthesis, chrysophanol compromises the integrity of the fungal cell membrane, leading to cell death.

Chrysophanol has demonstrated antibacterial activity against a range of bacteria, including Bacillus subtilis and Staphylococcus aureus. semanticscholar.orgscielo.org.mx The mechanisms underlying its antibacterial effects are multifaceted and include the disruption of the bacterial cytoplasmic membrane, leading to increased permeability. researchgate.net Additionally, as an anthraquinone, it may interfere with topoisomerase II, an enzyme essential for DNA transcription and replication, thereby blocking these critical cellular processes. researchgate.net The polarity of substituents on the anthraquinone structure appears to influence antibacterial potency, with more polar groups enhancing activity. nih.gov

Anti-Neurodegenerative Enzyme Modulations

While direct studies on this compound are limited in this area, research on its aglycone, chrysophanol, and related compounds suggests a potential role in modulating enzymes associated with neurodegenerative diseases like Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-Secretase 1 (BACE1) Enzymes (for related compounds)

Virtual screening studies have identified chrysophanol as a potential inhibitor of Beta-Secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. nih.gov Molecular docking analyses suggest that chrysophanol can bind to the active site of BACE1 with high affinity, indicating its potential to interfere with the amyloidogenic pathway. nih.gov

Studies on Protein Tyrosine Phosphatase 1B (PTP1B) and α-Glucosidase Inhibition In Vitro

Anthraquinones, including chrysophanol and its glycosides, have been investigated for their potential to inhibit enzymes involved in metabolic regulation, such as Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase.

Protein Tyrosine Phosphatase 1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes and obesity. nih.gov Chrysophanol has been identified as a competitive inhibitor of PTP1B with an IC50 value of 12.3 μM. nih.gov Molecular docking simulations have shown that chrysophanol can stably bind to the active site of PTP1B. nih.gov Another related compound, chrysophanol-8-O-beta-D-glucopyranoside, has also been shown to inhibit PTP1B with an IC50 value of 18.34 μM, which in turn increases the tyrosine phosphorylation of the insulin receptor. nih.gov

Regarding α-glucosidase, an enzyme that breaks down carbohydrates in the intestine, studies on chrysophanol have shown it to be inactive against this enzyme. mdpi.com However, other anthraquinones have demonstrated α-glucosidase inhibitory activity, suggesting that structural variations within this class of compounds determine their specific enzyme inhibitory profiles. researchgate.net

Interactive Data Tables

PTP1B Inhibition by Chrysophanol and Related Compounds

| Compound | IC50 (μM) | Type of Inhibition |

| Chrysophanol | 12.3 | Competitive |

| Chrysophanol-8-O-beta-D-glucopyranoside | 18.34 | Not specified |

Structure Activity Relationship Sar and Semisynthetic Derivatization of Chrysophanol 1 O Beta Gentiobioside

Influence of Specific Functional Groups on Biological Efficacy

The core anthraquinone (B42736) structure, characterized by a 9,10-dioxoanthracene nucleus, serves as the foundation for a class of compounds with diverse biological activities. Substitutions on this core dramatically modulate their effects.

The specific substitution pattern of chrysophanol (B1684469), which is a 1,8-dihydroxy-3-methylanthraquinone, is fundamental to its bioactivity. nih.govmdpi.com Structural analyses of various anthraquinones have suggested that the two hydroxyl (-OH) groups at the C-1 and C-8 positions, along with the methyl (-CH3) group at the C-3 position, are crucial for its anticancer effects. nih.govmdpi.com These same functional groups are believed to be responsible for a range of other biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties. nih.govresearchgate.net

The hydroxyl groups at C-1 and C-8 are specifically implicated in the laxative effect of chrysophanol. mdpi.com Furthermore, the presence of free hydroxyl groups is considered important for inhibitory activity against certain enzymes. mdpi.com For instance, studies on the enzyme protein tyrosine phosphatase 1B (PTP1B) revealed that substituting the hydroxyl groups of emodin (B1671224) (a related anthraquinone) with methoxy (B1213986) groups led to a decrease in inhibitory activity, underscoring the importance of these free hydroxyls. mdpi.com The methyl group at the C-3 position is also thought to be a key contributor; its presence is suggested to be responsible for the antiviral effect of chrysophanol against poliovirus, as structurally similar anthraquinones lacking this group are inactive. mdpi.com

Glycosylation Patterns and Their Impact on Activity

Glycosylation, the attachment of sugar moieties to the aglycone (non-sugar) core, significantly alters the physicochemical and biological properties of anthraquinones. This modification can affect solubility, stability, and interaction with enzymatic targets.

The presence of a sugar moiety generally retards the inhibitory activity of anthraquinones against human monoamine oxidase (MAO) enzymes. nih.gov A comparative study of various anthraquinones isolated from Cassia obtusifolia seeds demonstrated that aglycones are more potent inhibitors of MAO-A and MAO-B than their corresponding glycosides. nih.gov

For example, Chrysophanol-1-O-beta-gentiobioside showed an IC₅₀ value of 96.15 µM against MAO-A, whereas its aglycone, chrysophanol, was not reported to have significant activity in this specific assay, though other aglycones like alaternin and aloe-emodin (B1665711) were potent inhibitors. nih.gov The general trend observed is that glycosylation significantly reduces the inhibitory potency against MAO enzymes. nih.gov This suggests that the bulky sugar group may hinder the molecule's ability to fit into the active site of the enzyme.

Table 1: Comparison of MAO-A and MAO-B Inhibition by Anthraquinone Aglycones and Glycosides Data sourced from a study on compounds from Cassia obtusifolia seeds. nih.gov

| Compound | Type | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|---|

| Alaternin (8) | Aglycone | 5.35 ± 0.09 | 8.01 ± 0.21 |

| Aloe-emodin (9) | Aglycone | 2.47 ± 0.14 | > 400 |

| This compound (30) | Glycoside | 96.15 ± 0.55 | > 400 |

| Emodin-1-O-beta-gentiobioside (31) | Glycoside | 72.84 ± 4.09 | > 400 |

The complexity of the attached sugar moiety also plays a critical role in modulating biological activity. For MAO inhibition, a clear pattern has been established where inhibitory activity decreases as the size of the sugar chain increases. nih.gov The observed order of potency is: aglycones > glucopyranoside (one glucose unit) > gentiobioside (two glucose units) > triglucoside (three glucose units) > tetraglucoside (B1198342) (four glucose units) . nih.gov

This trend is also evident in the inhibition of other enzymes, such as α-glucosidase and PTP1B. mdpi.com While chrysophanol itself showed significant PTP1B inhibitory activity (IC₅₀ = 5.86 µg/mL), its glycosylated forms, chrysophanol triglucoside and chrysophanol tetraglucoside, showed only moderate or negligible activity against PTP1B and α-glucosidase. mdpi.comnih.gov For example, chrysophanol triglucoside had a PTP1B inhibitory IC₅₀ value of 80.17 µg/mL. mdpi.com This indicates that both the presence and the complexity of the sugar chain are key determinants of the molecule's inhibitory potential.

Table 2: Inhibition of PTP1B and α-Glucosidase by Chrysophanol and its Glycosides Data sourced from a study on compounds from Cassia obtusifolia. mdpi.com

| Compound | PTP1B IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|

| Chrysophanol | 5.86 ± 0.99 | 46.81 ± 0.12 |

| Chrysophanol triglucoside | 80.17 ± 1.77 | > 100 |

| Chrysophanol tetraglucoside | > 100 | > 100 |

Synthesis of Novel Derivatives and Their In Vitro Mechanistic Evaluation

To explore the structure-activity relationships of anthraquinones further and to develop compounds with enhanced therapeutic properties, researchers have synthesized novel derivatives. These efforts often focus on modifying known active structures like chrysophanol.

Significant research has been conducted on the synthesis of C-methyl-modified derivatives of chrysophanol and the related compound emodin to study their anticancer potential. researchgate.netgoogle.com In one extensive study, fifty-one new C-methyl-modified analogues were prepared to investigate their structure-activity relationships against mouse leukemia L1210 and human leukemia HL-60 cells. researchgate.netgoogle.com

The in vitro mechanistic evaluation of these derivatives often involves assessing their interaction with DNA. researchgate.netgoogle.com It was found that anthraquinones bearing an amino function generally interact with DNA, a mechanism relevant to anticancer activity. researchgate.netgoogle.com In contrast, derivatives where both the 1- and 8-hydroxyl groups were converted to methoxy groups (1,8-dimethoxyanthraquinones) were incapable of intercalating into DNA. researchgate.netgoogle.com However, derivatives with one hydroxyl and one methoxy group (1- or 8-monohydroxymonomethoxyanthraquinones) could still interact with DNA to some extent, highlighting the nuanced role of these functional groups in the mechanism of action. researchgate.netgoogle.com

Evaluation of Derivatives for Effects on Cell Cycle Progression and Nucleic Acid Interactions

The evaluation of chrysophanol derivatives has provided significant insights into their mechanisms of action, particularly concerning cell cycle progression and interactions with nucleic acids.

C-methyl modified derivatives of chrysophanol have been synthesized and evaluated for their effects on cancer cells. nih.gov These derivatives are designed as bifunctional agents with the potential to both intercalate into nucleic acids and exert alkylating effects. nih.gov Studies on murine leukemic L1210 cells in vitro revealed that these compounds modulate the cell cycle. nih.gov

During the initial 24 hours of treatment, the primary effect observed was cytostatic, characterized by the suppression of cell progression through the S and G2 phases of the cell cycle. nih.gov After this initial period, cytotoxic effects became more prominent, including the appearance of cells with a doubled DNA content, which suggests processes like endoreduplication or impaired cytokinesis. nih.gov These effects were both time- and dose-dependent. nih.gov

Interestingly, while the modulation of the cell cycle by these derivatives is similar to that caused by known intercalating and alkylating agents, direct evidence of intercalation into nucleic acids has not been definitively established. nih.gov This has led to the hypothesis that the primary mechanism of action might be the alkylation of DNA or other cellular components, which in turn leads to the observed perturbations of the cell cycle. nih.gov

Chrysophanol itself has been shown to induce cell cycle arrest in various cancer cell lines. nih.gov

Table 1: Effects of Chrysophanol Derivatives on L1210 Leukemic Cells nih.gov

| Compound | Concentration Range | Observed Effects |

|---|---|---|

| 3-(N,N-bis(2-chloroethyl)-amino)methyl-1,8-dihydroxy-9,10-anthraquinone (Compound 31.662) | 0.1-0.4 µg/ml | Suppression of cell progression through S and G2 phases, cytotoxicity after 24h, appearance of cells with doubled DNA content. |

Development of Rhein (B1680588) Amide Derivatives for Enhanced Activity

To address limitations such as poor solubility, which can hinder bioavailability and therapeutic application, researchers have focused on the development of derivatives like rhein amides. science.gov Rhein, an anthraquinone closely related to chrysophanol, has been the subject of synthetic modifications to enhance its properties. science.gov

A study focused on the synthesis of a series of rhein amide derivatives and evaluated their anti-tumor activity. science.gov The results indicated that some of these derivatives exhibited stronger anti-tumor effects compared to the parent compound, rhein. science.gov Furthermore, solubility and oil/water partition coefficient assessments suggested that derivatives such as rhein-phenylalanine and rhein-isoleucine may have improved absorption characteristics. science.gov This was further supported by pharmacokinetic studies. science.gov

To further enhance their delivery, these promising rhein amide derivatives were formulated into nanocrystals. science.gov This approach led to significantly improved dissolution profiles compared to the bulk drugs. science.gov Pharmacokinetic analysis of the nanocrystal formulations showed a marked increase in the area under the curve (AUC) and maximum concentration (Cmax), indicating enhanced bioavailability. science.gov Specifically, rhein-isoleucine nanocrystals (RH-Ile-NC) were identified as a particularly promising formulation for improving the bioavailability of rhein, suggesting a viable strategy for future clinical applications. science.gov

Computational Modeling for SAR Predictions

Computational modeling has become an indispensable tool for predicting the structure-activity relationships of chrysophanol and its derivatives, offering insights that guide the synthesis of more potent and selective compounds.

Quantum Chemical Calculations

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of molecules. nih.govnih.gov These calculations can provide insights into the optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies of chrysophanol derivatives. nih.gov For instance, the M06-2X/def2-TZVP level of theory has been utilized for its balance of accuracy and computational efficiency in calculating these parameters for organic molecules. nih.gov Such computational methods have been applied to study various chemical compounds, including novel benzofuroxan (B160326) derivatives, to understand their thermostability and energetic properties. mdpi.com

Pharmacophore Modeling and Molecular Dynamics

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov This method can be used to screen large compound libraries for molecules that match the pharmacophore model and are therefore likely to be active. nih.gov For example, a pharmacophore model can be developed from a set of known active compounds and then used to identify novel scaffolds. nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.govresearchgate.net These simulations can be used to assess the stability of the binding interactions predicted by molecular docking and to calculate the binding free energy. researchgate.net In a study screening for compounds to treat diabetes and COVID-19, molecular docking and molecular dynamics simulations were used to evaluate the binding of various compounds to the dipeptidyl peptidase 4 (DPP4) target. nih.gov This approach helps in understanding the mechanism of action at a molecular level and in refining the design of more effective inhibitors. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Research of Chrysophanol 1 O Beta Gentiobioside

Quantitative and Qualitative Analysis in Research Matrices

The accurate quantification and identification of Chrysophanol-1-O-beta-gentiobioside in various samples, such as plant extracts or biological fluids, are fundamental for quality control and pharmacological studies.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the analysis of anthraquinones, including chrysophanol (B1684469) and its glycosides. chemrevlett.com This method offers robust and reliable quantification and is widely used for the quality control of herbal medicines. chemrevlett.comnih.gov The separation is typically achieved using a reversed-phase column, most commonly a C18 column. researchgate.netnih.gov

The mobile phase often consists of a gradient mixture of an aqueous solvent (frequently containing an acid like phosphoric or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netnih.gov The DAD detector measures the absorbance of the eluting compounds over a wide range of wavelengths simultaneously. For anthraquinones like chrysophanol, detection is often performed at specific wavelengths, such as 223.9 nm, 254 nm, or 268 nm, to maximize sensitivity and selectivity. nih.govresearchgate.net The combination of the compound's retention time and its unique UV-Vis spectrum, provided by the DAD, allows for its identification (qualitative analysis). asianpubs.org For quantitative analysis, a calibration curve is constructed using a pure standard of the compound. nih.gov HPLC-DAD methods are validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govnih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Kromasil 100 Å C18 (250 mm × 4.6 mm, 5 µm) researchgate.net | TSK-gel ODS-80Tm (150 mm × 4.6 mm, 5µm) researchgate.net | C18 Analytical Column nih.gov |

| Mobile Phase | Gradient of 0.05% H3PO4 in water and acetonitrile researchgate.net | Gradient of 2% aqueous acetic acid and methanol researchgate.net | Gradient of 0.1% o-phosphoric acid and methanol nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net | Not Specified |

| Detection Wavelength | 268 nm researchgate.net | 266 nm researchgate.net | 254 nm nih.gov |

| Analytes | Rhubarb Anthraquinones researchgate.net | Anthraquinones in Cassia tora researchgate.net | Rhein (B1680588), Emodin (B1671224), Chrysophanol, Physcion nih.gov |

Gas Chromatography combined with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds within a complex mixture. nih.gov It is widely employed for the chemical profiling of plant extracts to identify a broad range of secondary metabolites, such as phenols, fatty acids, terpenoids, and quinones. nih.govresearchgate.net The process involves injecting the sample extract into the GC, where compounds are vaporized and separated as they travel through a capillary column. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. nih.govnih.gov

By comparing these mass spectra to established libraries like the National Institute of Standards and Technology (NIST) library, compounds can be identified. semanticscholar.org While highly effective for many phytochemicals, GC-MS analysis of non-volatile compounds like large glycosides, including this compound, requires a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed.

| Plant Source | Identified Compound Classes | Reference |

|---|---|---|

| Citrullus colocynthis (L.) Seeds | Carotenes, Phenols, Esters, Steroids | nih.gov |

| Andrographis paniculata | Flavonoids, Terpenoids, Fatty Acids, Quinones, Alkaloids | researchgate.net |

| Evolvulus alsinoides (L.) L | Piperine, Octadecanoic acids, Hexadecanoic acid, Squalene | nih.gov |

| Thesium viride | Phthalates, Octadecenoic acid, n-Hexadecanoic acid | semanticscholar.org |

Hyphenated Techniques for Complex Mixture Analysis

To overcome the challenges of analyzing complex samples, chromatographic systems are often "hyphenated" with powerful detectors like high-resolution mass spectrometers.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) is a state-of-the-art analytical platform for the comprehensive analysis of chemical constituents in herbal medicines and biological samples. nih.govd-nb.info UPLC utilizes columns with smaller particle sizes, providing higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. d-nb.info

The Q-TOF mass spectrometer provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. d-nb.info The MS/MS capability allows for the fragmentation of a selected parent ion, yielding a fragmentation pattern that provides detailed structural information for unambiguous identification. frontiersin.org This technique has been successfully used to identify hundreds of compounds in a single run, and has specifically identified this compound in complex herbal preparations. nih.govnih.gov Beyond identification, UPLC/Q-TOF-MS/MS is a key technology in metabolomics, a field that studies the global profile of metabolites in a biological system. nih.govnih.gov It can be used to discover how metabolic pathways are altered in response to a disease or treatment, providing insights into the mechanisms of action of compounds like this compound. nih.govnih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Compound Name | This compound | nih.gov |

| Observed m/z | 623.1598 | nih.gov |

| Ion Mode | Negative | nih.gov |

| Adduct | [M+HCOO]-H | nih.gov |

| Retention Time (min) | 2.35 | nih.gov |

Chromatographic Techniques for Purity Assessment and Content Determination

Ensuring the purity and accurately determining the content of an active pharmaceutical ingredient or a reference standard is critical for research and quality control.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate compounds based on their charge and size within a narrow, fused-silica capillary. researchgate.netmdpi.com CE offers several advantages, including rapid analysis times (often under 10 minutes), high separation efficiency, and minimal consumption of samples and reagents. researchgate.netnih.gov

This method has been effectively developed for the simultaneous separation and determination of multiple, structurally similar bioactive anthraquinones, such as emodin, chrysophanol, aloe-emodin (B1665711), and rhein. researchgate.netnih.gov The separation is typically performed in an alkaline buffer system, such as sodium borate (B1201080), as the phenolic hydroxyl groups on the anthraquinone skeleton are ionized under these conditions, allowing them to migrate in the electric field. researchgate.netnih.gov Organic modifiers like acetonitrile or methanol are often added to the buffer to improve resolution. researchgate.netnih.gov Coupled with a DAD detector, CE provides a powerful tool for the purity assessment and content determination of anthraquinones in various matrices, including herbal preparations. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Buffer System | 15.0 mM sodium borate with 15% methanol researchgate.net | 15 mM sodium borate - 12.5 mM sodium dihydrogen phosphate (B84403) with 42% ACN nih.gov | 0.1 M borate buffer (pH 9) with 10% acetonitrile and 0.05 M hydroxypropyl-γ-cyclodextrin nih.gov |

| Applied Voltage | 30 kV researchgate.net | Not Specified | 20 kV nih.gov |

| Capillary Temperature | 20 °C researchgate.net | Not Specified | Not Specified |

| Detection | DAD at 254 nm researchgate.net | UV at 254 nm nih.gov | Not Specified |

| Separation Time | < 8 min researchgate.net | < 6 min nih.gov | Not Specified |

Future Research Directions and Translational Perspectives of Chrysophanol 1 O Beta Gentiobioside

Elucidation of Unexplored Mechanistic Pathways at the Molecular and Cellular Level

While the inhibitory activity of Chrysophanol-1-O-beta-gentiobioside against the hMAO-A isozyme is established, with a reported IC50 value of 96.15 μM, the complete scope of its molecular interactions remains partially understood. medchemexpress.combiocat.comnih.gov Future research should prioritize the deconvolution of its precise mechanism of action. Molecular docking simulations have predicted that the gentiobioside moiety forms hydrogen bonds with specific amino acid residues like Glu327 and Glu329 within the catalytic site of hMAO-A, an interaction that warrants experimental validation through techniques such as site-directed mutagenesis and X-ray crystallography. nih.gov

Development of Novel Derivatization Strategies for Enhanced Molecular Specificity

The natural structure of this compound offers a scaffold for chemical modification to enhance its therapeutic properties. Research has shown that the degree of glycosylation on the chrysophanol (B1684469) backbone significantly influences its inhibitory potency against hMAO-A. nih.gov The general trend indicates that activity decreases with an increasing number of sugar units, with aglycones being more potent than their corresponding gentiobioside or triglucoside forms. nih.gov

This insight opens the door for targeted derivatization strategies. Future work could focus on:

Selective Glycosylation/Deglycosylation: Synthesizing a library of chrysophanol glycosides with varying sugar moieties (e.g., different monosaccharides, disaccharides, or linkage positions) to fine-tune binding affinity and selectivity for hMAO-A or other identified targets. The synthesis of chrysophanol 8-O-beta-gentiobioside has been previously achieved and could serve as a methodological basis. nih.gov

Modification of the Aglycone: Introducing functional groups onto the chrysophanol ring system to alter its electronic properties or steric profile, potentially leading to enhanced interactions with target proteins.

Esterification of Sugar Hydroxyls: Creating ester derivatives, such as the galloyl ester seen in Chrysophanol 8-O-β-D-(6′-O-galloyl)glucopyranoside, which is known to possess potent radical scavenging activity. medchemexpress.com This could be a strategy to introduce additional functionalities, such as antioxidant properties, to the parent molecule.

These novel derivatives would require rigorous screening to assess their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing compounds with superior therapeutic indices.

Integration of Multi-Omics Data for Systems Biology Understanding of Its Biological Roles

To comprehend the full biological impact of this compound, a systems biology approach is essential. The integration of various "omics" technologies can provide a holistic view of the compound's effects on cellular and organismal networks. Methodologies such as UPLC-Q-TOF-MS have already been successfully used to identify this compound in complex herbal preparations and to track its absorption in animal models. nih.gov

Future research should expand on these foundations. A comprehensive multi-omics strategy would involve:

Transcriptomics: Analyzing changes in gene expression in cells or tissues exposed to the compound to identify affected signaling pathways.

Proteomics: Quantifying alterations in protein levels to understand the functional consequences of transcriptomic changes and to identify direct and indirect protein targets. nih.gov

Metabolomics: Studying shifts in the metabolic profile of an organism, as has been done in studies linking anthraquinones to lipid metabolism homeostasis, to understand the systemic effects on physiological processes. nih.gov

Microbiomics: Utilizing 16S rDNA sequencing to investigate how the compound and its metabolites modulate the composition and function of the gut microbiota, a key factor in its bioactivity. nih.gov

By integrating these datasets, researchers can construct detailed network models to predict the compound's multifaceted roles and identify previously unknown mechanisms of action, as demonstrated in recent studies on constipation treatment. nih.gov

Addressing Challenges in Elucidating Complex Multi-Target Interactions of this compound

A significant challenge in studying this compound is that it likely interacts with multiple biological targets, a common feature of many natural products. Evidence points to at least two distinct targets, hMAO-A and potentially DPP4. medchemexpress.comnih.govnih.gov Furthermore, its aglycone, chrysophanol, has its own set of targets. mdpi.com This multi-target profile complicates the elucidation of a single, primary mechanism of action.